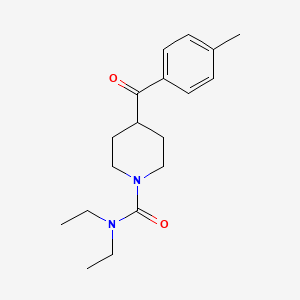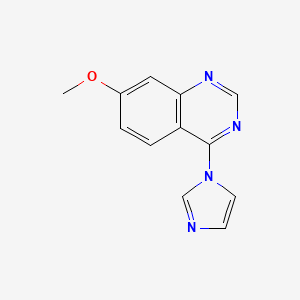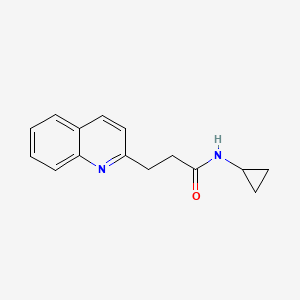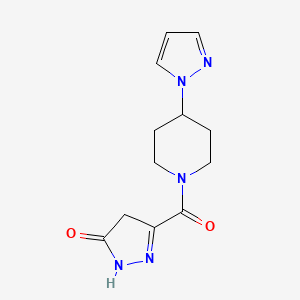
3-(Azepane-1-carbonyl)-1,4-dihydropyrazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Azepane-1-carbonyl)-1,4-dihydropyrazol-5-one, also known as ADHP, is a heterocyclic compound that has been the focus of scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
3-(Azepane-1-carbonyl)-1,4-dihydropyrazol-5-one has shown potential applications in various fields of scientific research. It has been studied as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. 3-(Azepane-1-carbonyl)-1,4-dihydropyrazol-5-one has also been investigated for its antimicrobial and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 3-(Azepane-1-carbonyl)-1,4-dihydropyrazol-5-one is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. 3-(Azepane-1-carbonyl)-1,4-dihydropyrazol-5-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter that plays a critical role in cognitive function.
Biochemical and Physiological Effects
3-(Azepane-1-carbonyl)-1,4-dihydropyrazol-5-one has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. 3-(Azepane-1-carbonyl)-1,4-dihydropyrazol-5-one has also been shown to reduce inflammation and oxidative stress, which are implicated in the development of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(Azepane-1-carbonyl)-1,4-dihydropyrazol-5-one has several advantages for lab experiments. It is relatively easy to synthesize, and its chemical properties make it suitable for a range of analytical techniques. However, there are also limitations to its use in lab experiments. 3-(Azepane-1-carbonyl)-1,4-dihydropyrazol-5-one is not very soluble in water, which can make it difficult to work with in aqueous environments. Additionally, its potential toxicity and side effects must be carefully considered when using it in experiments.
Direcciones Futuras
There are several future directions for research on 3-(Azepane-1-carbonyl)-1,4-dihydropyrazol-5-one. One area of interest is the development of 3-(Azepane-1-carbonyl)-1,4-dihydropyrazol-5-one-based drugs for the treatment of cancer and neurodegenerative disorders. Another area of research is the investigation of 3-(Azepane-1-carbonyl)-1,4-dihydropyrazol-5-one's potential as an antimicrobial agent. Additionally, further studies are needed to fully understand the mechanism of action of 3-(Azepane-1-carbonyl)-1,4-dihydropyrazol-5-one and its effects on various cellular processes.
Métodos De Síntesis
3-(Azepane-1-carbonyl)-1,4-dihydropyrazol-5-one can be synthesized through a multistep process that involves the reaction of 1,4-diketones with primary amines to form the corresponding enaminones, which are then cyclized using an acid catalyst to produce the pyrazolone ring. The resulting product is then reduced using a reducing agent to obtain 3-(Azepane-1-carbonyl)-1,4-dihydropyrazol-5-one.
Propiedades
IUPAC Name |
3-(azepane-1-carbonyl)-1,4-dihydropyrazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c14-9-7-8(11-12-9)10(15)13-5-3-1-2-4-6-13/h1-7H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRODUZOXACLKPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=NNC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azepane-1-carbonyl)-1,4-dihydropyrazol-5-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]butan-1-one](/img/structure/B6638678.png)
![N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]acetamide](/img/structure/B6638680.png)
![2-methyl-N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]propanamide](/img/structure/B6638684.png)



![N-[3-(benzylmethylamino)propyl]-4-trifluoromethylbenzamide](/img/structure/B6638714.png)
![Cyclopropyl-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone](/img/structure/B6638717.png)
![Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate](/img/structure/B6638722.png)


